"physical and chemical properties of Methyl 2-amino-3,3-diphenylpropanoate"
"physical and chemical properties of Methyl 2-amino-3,3-diphenylpropanoate"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-amino-3,3-diphenylpropanoate, a non-proteinogenic α-amino acid ester. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly derivatives of β,β-diphenylalanine, and established principles of organic chemistry. The document details the compound's structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this unique sterically hindered amino acid derivative in fields such as medicinal chemistry and materials science.
Introduction and Scientific Context
Methyl 2-amino-3,3-diphenylpropanoate, also known as methyl β,β-diphenylalaninate, is an intriguing organic molecule characterized by the presence of two phenyl groups on the β-carbon of an alanine methyl ester backbone. This gem-diphenyl substitution imparts significant steric bulk and conformational rigidity, making it a valuable building block for creating novel peptides and small molecules with unique three-dimensional structures. The parent amino acid, β,β-diphenylalanine (Dip), has been utilized in the design of self-assembling peptides that form nanostructures with remarkable physical properties, including high rigidity and piezoelectricity.[1][2] The methyl ester form is a critical intermediate in the solution-phase synthesis of peptides and other derivatives of β,β-diphenylalanine.[3] Understanding the properties of Methyl 2-amino-3,3-diphenylpropanoate is therefore essential for its effective utilization in synthetic applications.
Molecular Structure and Key Identifiers
The structure of Methyl 2-amino-3,3-diphenylpropanoate features a chiral center at the α-carbon. The presence of the bulky diphenylmethyl group is expected to significantly influence its reactivity and physical properties compared to its single-phenyl counterpart, methyl 2-amino-3-phenylpropanoate.
Table 1: Molecular Identifiers for Methyl 2-amino-3,3-diphenylpropanoate
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-amino-3,3-diphenylpropanoate | IUPAC Nomenclature |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Canonical SMILES | COC(=O)C(N)C(C1=CC=CC=C1)C2=CC=CC=C2 | ChemDraw |
| InChI Key | (Predicted) | InChI Trust |
Predicted Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Appearance | White to off-white solid | Amino acid esters are typically crystalline solids at room temperature.[4] |
| Melting Point | > 150 °C (decomposes) | The high degree of aromaticity and potential for intermolecular interactions suggest a relatively high melting point. For comparison, D-Phenylalanine methyl ester hydrochloride has a melting point of 159-163 °C.[5] The bulky diphenyl groups may lead to a higher melting point. |
| Boiling Point | > 300 °C at 760 mmHg | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required to prevent decomposition. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water. | The ester functionality and the large nonpolar diphenylmethyl group confer solubility in organic solvents. The amino group provides some limited water solubility. |
| pKa (amino group) | ~7-8 | The pKa of the amino group in α-amino acid esters is typically lower than that of the corresponding carboxylic acid due to the electron-withdrawing effect of the ester group. |
Synthesis and Reaction Chemistry
The synthesis of Methyl 2-amino-3,3-diphenylpropanoate is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of α-amino acids and their esters. The most logical approach involves the esterification of the parent amino acid, β,β-diphenylalanine.
Proposed Synthetic Workflow: Esterification of β,β-Diphenylalanine
The direct esterification of β,β-diphenylalanine with methanol in the presence of an acid catalyst is the most straightforward method for preparing the target compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also drives the reaction to completion by scavenging the water produced.
Caption: Proposed workflow for the synthesis of Methyl 2-amino-3,3-diphenylpropanoate.
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend β,β-diphenylalanine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
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Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer and wash with brine.
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Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Chemical Reactivity
Methyl 2-amino-3,3-diphenylpropanoate is expected to exhibit the typical reactivity of an α-amino acid ester.[6]
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Amino Group: The primary amine can undergo acylation, alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases. This is the key reactive site for peptide bond formation.
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Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
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Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will lead to hydrolysis of the ester.
Spectroscopic and Analytical Characterization
While experimental spectra for Methyl 2-amino-3,3-diphenylpropanoate are not publicly available, its spectral properties can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
Caption: Predicted ¹H NMR spectral data for Methyl 2-amino-3,3-diphenylpropanoate.
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the ten protons of the two phenyl rings. The α-proton is expected to appear as a singlet around δ 4.0 ppm, and the β-proton as a singlet around δ 4.5 ppm. The methyl ester protons will likely be a sharp singlet at approximately δ 3.7 ppm. The amine protons will appear as a broad singlet that can be exchanged with D₂O. The prediction of singlets for the α and β protons is due to the absence of adjacent protons for coupling.
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¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ester carbonyl carbon around 170-175 ppm. Multiple signals will be present in the aromatic region (125-145 ppm). The α-carbon is expected to resonate around 55-60 ppm, the β-carbon around 50-55 ppm, and the methyl ester carbon around 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300-3500 (two bands) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (ester) | 1735-1750 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
| C-N (amine) | 1020-1250 | Stretching |
The most prominent peaks will be the strong C=O stretch of the ester and the N-H stretching bands of the primary amine.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
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Electrospray Ionization (ESI): In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 256.32.
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Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 255.31 may be observed. Common fragmentation patterns for α-amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the Cα-Cβ bond.[8] A significant fragment would be the diphenylmethyl cation at m/z 167.
Potential Applications and Future Research Directions
Methyl 2-amino-3,3-diphenylpropanoate is a precursor to a variety of molecules with potential applications in drug discovery and materials science.
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Peptide Synthesis: Its primary use is as a building block for the incorporation of the sterically demanding β,β-diphenylalanine residue into peptides. This can be used to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.
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Asymmetric Synthesis: The chiral α-amino ester can be used as a scaffold for the synthesis of other chiral molecules.
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Materials Science: As a derivative of β,β-diphenylalanine, it could be explored for the development of novel self-assembling materials with unique electronic or mechanical properties.[1][2]
Further research is warranted to fully characterize the physical and chemical properties of this compound and to explore its utility in various synthetic applications.
Conclusion
While direct experimental data for Methyl 2-amino-3,3-diphenylpropanoate is scarce, this technical guide provides a robust and scientifically grounded overview of its predicted properties and synthetic methodology based on the analysis of closely related compounds and fundamental chemical principles. This document serves as a valuable resource for scientists and researchers, enabling them to better understand and utilize this unique α-amino acid ester in their research endeavors. The synthesis and characterization of this compound would be a valuable contribution to the chemical literature.
References
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
- Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 6847–6856.
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Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]
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Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ResearchGate. [Link]
- Ostrovskii, D. I., & Chupakhin, O. N. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 50(5), 755-763.
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Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]
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Chemical Synthesis Database. (2025, May 20). methyl 2-amino-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]
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American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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